Aspalatone - 147249-33-0

Aspalatone

Catalog Number: EVT-260247
CAS Number: 147249-33-0
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspalatone is an anti-platelet aggregator (IC50 = 180 µM, in vitro) that prolongs bleeding time significantly in a rodent model of thromboembolism. Additionally at a minimal effective dose of 24 mg/kg, aspalatone generates antioxidant and neuroprotective effects against kainic acid-induced epilepsy in rat hippocampus.
Aspalatone is an anti-platelet aggregator (antithrombotic) that has been shown to prolong bleeding time in the mouse model. Aspalatone generates antioxidant and neuroprotective effects against kainic acid-induced epilepsy.
Classification

Aspalatone is classified as an antiplatelet agent and an antioxidant. Its primary mechanism involves inhibiting platelet aggregation, making it a candidate for preventing thrombotic events. Additionally, it has been investigated for its neuroprotective effects and its ability to mitigate oxidative stress in various biological systems .

Synthesis Analysis

The synthesis of aspalatone involves the following key steps:

  1. Esterification Reaction: The reaction is conducted between acetylsalicylic acid and maltol under controlled conditions.
    • Reagents: Acetylsalicylic acid (aspirin) and maltol.
    • Catalyst: A suitable acid catalyst may be used to facilitate the reaction.
    • Conditions: The reaction typically requires heating to promote ester formation, followed by cooling to precipitate the product.
  2. Purification: The crude product is purified through recrystallization or chromatography techniques to achieve a high purity level.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the molecular structure and purity .
Molecular Structure Analysis

Aspalatone's molecular structure can be represented by the following chemical formula:

  • Molecular Formula: C13_{13}H12_{12}O5_{5}
  • Molecular Weight: Approximately 252.23 g/mol.

The structure consists of an acetylsalicylic acid moiety linked to a maltol unit via an ester bond. This configuration not only contributes to its pharmacological properties but also enhances its solubility and bioavailability compared to acetylsalicylic acid alone.

Structural Features:

  • Functional Groups: The presence of both acetyl and hydroxyl groups facilitates interactions with biological targets.
  • 3D Conformation: The spatial arrangement allows for effective binding to platelet receptors, inhibiting aggregation .
Chemical Reactions Analysis

Aspalatone participates in several significant chemical reactions:

  1. Antiplatelet Activity: It inhibits collagen-induced platelet aggregation with an IC50 value of approximately 180 μM, demonstrating effectiveness comparable to that of traditional aspirin but with improved safety profiles .
  2. Antioxidant Reactions: Aspalatone scavenges free radicals and reduces lipid peroxidation, evidenced by decreased levels of malondialdehyde in treated cells .
  3. Endothelial Function Modulation: It alters endothelial cell responses by modulating nitric oxide synthase activity, which is crucial for vascular health .
Mechanism of Action

The mechanism of action of aspalatone primarily involves:

  • Inhibition of Platelet Aggregation: Aspalatone binds to specific receptors on platelets, preventing their activation and subsequent aggregation. This action is particularly potent against collagen-induced activation pathways.
  • Reduction of Oxidative Stress: By acting as an antioxidant, aspalatone mitigates the effects of reactive oxygen species on endothelial cells, thereby preserving their function and integrity.
  • Modulation of Inflammatory Responses: Aspalatone has been shown to reduce monocyte adhesion to endothelial cells induced by vascular endothelial growth factor (VEGF), indicating a role in inflammatory processes .
Physical and Chemical Properties Analysis

Aspalatone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound remains stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for ester compounds.

These properties contribute significantly to its bioavailability and therapeutic efficacy in clinical settings .

Applications

Aspalatone has several promising applications in scientific research and potential clinical use:

  1. Antithrombotic Therapy: Due to its ability to inhibit platelet aggregation, it could serve as a safer alternative to traditional antiplatelet medications.
  2. Neuroprotection: Research indicates potential benefits in neurological contexts, such as reducing oxidative stress associated with neurodegenerative diseases .
  3. Cardiovascular Health: Its antioxidant properties suggest utility in preventing cardiovascular diseases linked to oxidative damage and inflammation.
  4. Research Tool: Aspalatone can be utilized in laboratory settings to study mechanisms of platelet function and oxidative stress responses in various cell types .
Introduction

Historical Development and Pharmacological Significance of Aspalatone

Aspalatone (chemical name: (2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate; CAS No.: 147249-33-0) represents a novel antiplatelet agent synthesized through the esterification of acetylsalicylic acid (aspirin) with maltol (3-hydroxy-2-methyl-4-pyrone). Its molecular formula is C₁₅H₁₂O₆, with a molecular weight of 288.25 g/mol [5] [8] [10]. This hybrid compound integrates the pharmacological properties of both precursor molecules: the antiplatelet action of aspirin and the antioxidant capabilities of maltol. The historical significance of aspirin—dating back over 3,500 years to the use of willow bark in Sumerian and Egyptian medicine—forms the foundation of Aspalatone’s development. The modern era of aspirin began in 1897 with Felix Hoffmann’s synthesis at Bayer, and its mechanism of action (prostaglandin inhibition) was elucidated by John Vane in 1971 [1]. Aspalatone builds upon this legacy by enhancing bioavailability and mitigating gastrointestinal toxicity associated with traditional aspirin therapy [10].

Pharmacologically, Aspalatone functions as a dual-action compound. As an antiplatelet aggregant, it exhibits an IC₅₀ of 180 μM, prolonging bleeding time and inhibiting thrombus formation [3] [10]. Its antioxidant properties enable neuroprotective effects, demonstrated in models of kainic acid-induced epilepsy, where it reduces oxidative neuronal damage [10]. Structurally, the acetyl group (see Table 1) allows irreversible acetylation of platelet cyclooxygenase-1 (COX-1), while the maltol moiety scavenges reactive oxygen species (ROS) and chelates transition metals [8] [10]. This dual mechanism positions Aspalatone as a candidate for cardiovascular and cerebrovascular protection, extending beyond classical antiplatelet agents like clopidogrel or ticagrelor.

Table 1: Key Chemical Identifiers of Aspalatone

PropertyValue
Molecular FormulaC₁₅H₁₂O₆
Molecular Weight288.25 g/mol
CAS Registry Number147249-33-0
SMILES NotationCC(=O)OC₁=CC=CC=C₁C(=O)OC₂=C(C)OC=CC₂=O
IUPAC Name(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate
SynonymsBK-111; Acetyl salicylic acid maltol ester
XLogP1.16
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6

Current Research Paradigms and Knowledge Gaps

Research on Aspalatone operates within two dominant scientific paradigms: positivism and pragmatism. The positivist approach dominates in vitro and preclinical studies, focusing on quantifiable mechanisms such as:

  • Anti-thrombotic Efficacy: Dose-dependent inhibition of ADP-induced platelet aggregation (IC₅₀: 180 μM) [3].
  • Antioxidant Activity: Reduction of lipid peroxidation and ROS generation in neuronal tissues [10].
  • Enzymatic Stability: Resistance to hydrolytic degradation in plasma compared to aspirin [10].

These investigations employ standardized assays (e.g., light transmission aggregometry, ROS scavenging tests) to establish causal relationships between Aspalatone’s structure and bioactivity [3] [8]. Conversely, the pragmatist paradigm drives translational research, combining quantitative metrics (e.g., IC₅₀ values) with qualitative assessments of therapeutic contexts. For example, studies explore its synergy with existing anticoagulants like heparin or bivalirudin in extracorporeal membrane oxygenation (ECMO), where circuit thrombosis and hemorrhage pose competing risks [9].

Despite promising preclinical data, critical knowledge gaps persist:

  • Mechanistic Specificity: While Aspalatone’s acetylation of platelet COX-1 is well-documented [2] [10], its interactions with non-platelet targets (e.g., endothelial COX-2 or inflammatory pathways) remain uncharacterized.
  • Clinical Translation: No randomized controlled trials (RCTs) have evaluated Aspalatone in humans, despite evidence of neuroprotection in rodent epilepsy models [10].
  • Pharmacokinetic Complexity: The compound’s degradation kinetics across biological barriers (e.g., skin) are described empirically [5] [10], but molecular drivers of its tissue distribution are unknown.
  • Contextual Applicability: Potential utility in ECMO systems—where anticoagulant selection balances thrombosis and bleeding risks [9]—remains theoretical.

Table 2: Research Paradigms in Aspalatone Investigations

ParadigmOntological AssumptionMethodological ApproachApplication to Aspalatone Research
PositivismSingle, measurable realityQuantitative assays (IC₅₀, CCS, enzymatic kinetics)Platelet aggregation studies; ROS scavenging metrics
PragmatismReality shaped by contextMixed-methods (e.g., efficacy + clinical feasibility)Translational models comparing anticoagulant combinations

Table 3: Key Knowledge Gaps and Research Needs

DomainUnresolved QuestionBarrier to Advancement
Molecular TargetsDoes Aspalatone modulate non-COX pathways?Lack of high-resolution binding affinity studies
Clinical RelevanceEfficacy in human thrombosis models?Absence of Phase I/II trials
Biomaterial CompatibilityInteractions with ECMO circuits?Limited ex vivo testing
Metabolic FateTissue-specific metabolite identification?Insensitive analytical techniques

These gaps highlight the need for paradigm-straddling methodologies. For instance, critical realism—which acknowledges objective mechanisms but contextualizes their effects—could bridge in vitro findings and clinical applications. Similarly, advanced techniques like cryo-electron microscopy or real-time mass spectrometry may resolve mechanistic ambiguities [7] [9]. The absence of safety data (excluded per scope) further underscores the preliminary nature of existing research.

Properties

CAS Number

147249-33-0

Product Name

Aspalatone

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3

InChI Key

JVBIZYPCGNCWIT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C

Solubility

Soluble in DMSO

Synonyms

acetylsalicylic acid maltol ester
aspalatone

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.